molecular formula C10H18N2O B12792295 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one CAS No. 94409-18-4

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one

Cat. No.: B12792295
CAS No.: 94409-18-4
M. Wt: 182.26 g/mol
InChI Key: NMHUKABQLSIYLC-UHFFFAOYSA-N
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Description

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation followed by an intramolecular aza-Wittig reaction has been used to construct the diazepine ring system . This method involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone, followed by intramolecular cyclization under Staudinger azide reduction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a central nervous system depressant or anxiolytic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various chemical and biological properties that may not be present in similar compounds.

Properties

CAS No.

94409-18-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-methyl-1,2,5,7,8,9,10,10a-octahydropyrido[1,2-d][1,4]diazepin-4-one

InChI

InChI=1S/C10H18N2O/c1-11-7-5-9-4-2-3-6-12(9)8-10(11)13/h9H,2-8H2,1H3

InChI Key

NMHUKABQLSIYLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCCCN2CC1=O

Origin of Product

United States

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